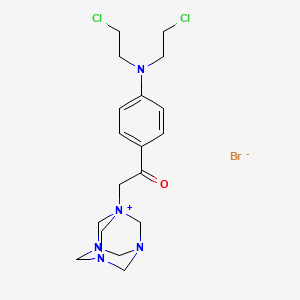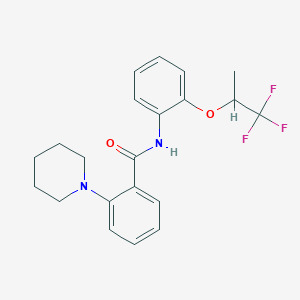
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition : Piperidine derivatives, including those related to the specified benzamide compound, have shown significant anti-acetylcholinesterase (anti-AChE) activity. The substitution of benzamide with bulky moieties increased this activity. Some derivatives demonstrated high potency in inhibiting acetylcholinesterase, indicating potential utility in treating conditions like dementia (Sugimoto et al., 1990).
Radioligand Development for Acetylcholinesterase : Certain benzamide derivatives, including those related to the specified compound, have been synthesized and evaluated as potential radioligands for acetylcholinesterase (AChE) imaging, particularly in the context of neurodegenerative diseases (Brown-Proctor et al., 1999).
Repaglinide Impurities Analysis : Benzamide derivatives related to the specified compound have been identified as impurities in the anti-diabetic drug Repaglinide. These impurities were isolated, structurally characterized, and their synthesis was reported, contributing to the quality control of pharmaceuticals (Kancherla et al., 2018).
Sigma Receptor Scintigraphy for Breast Cancer : Benzamide derivatives, including those structurally related to the specified compound, have been used in sigma receptor scintigraphy for visualizing primary breast tumors. This is based on the preferential binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Metabolism Study in Antineoplastic Agents : Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure to the specified benzamide, have identified the main metabolic pathways in humans. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).
Inhibitory Compounds from Limonia acidissima : New benzamide derivatives from Limonia acidissima, including structures related to the specified compound, have been identified. Some of these compounds showed potent inhibitory activity against nitric oxide production in microglia cells, indicating potential anti-inflammatory properties (Kim et al., 2009).
Propiedades
Número CAS |
34037-64-4 |
|---|---|
Nombre del producto |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C21H23F3N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-N-[2-(1,1,1-trifluoropropan-2-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23F3N2O2/c1-15(21(22,23)24)28-19-12-6-4-10-17(19)25-20(27)16-9-3-5-11-18(16)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,25,27) |
Clave InChI |
GHJUWBXCSCXBHR-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
SMILES canónico |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



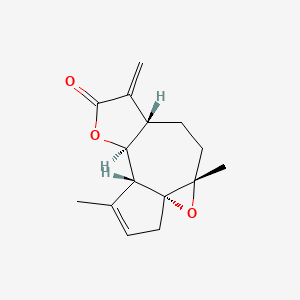
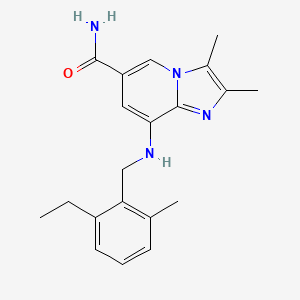
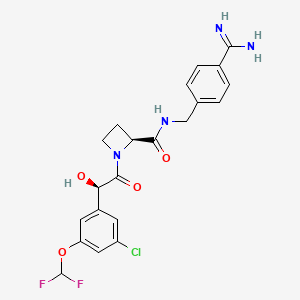
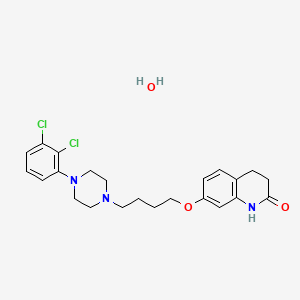
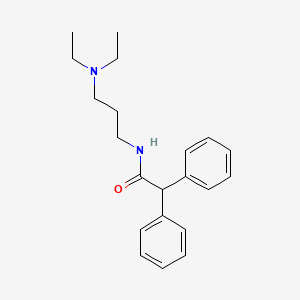
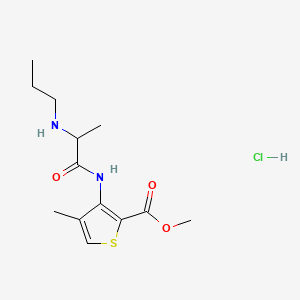
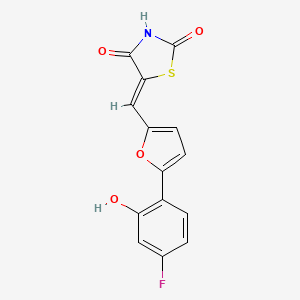
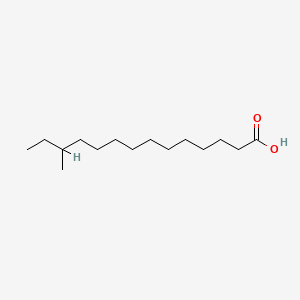
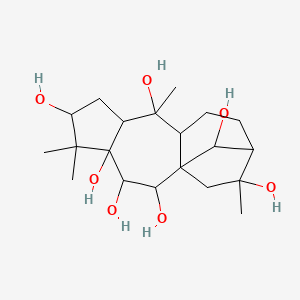
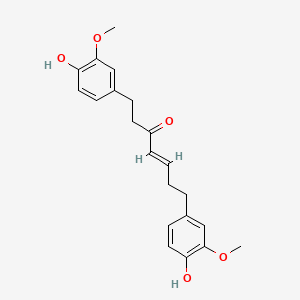
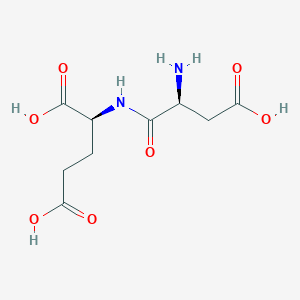
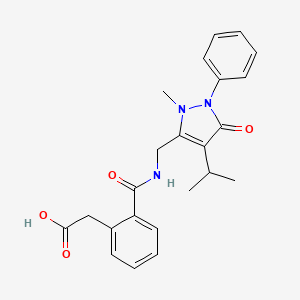
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
